molecular formula C11H12ClFN2O2 B1399751 Methyl 2-Chloro-5-fluoro-6-pyrrolidin-1-ylnicotinate CAS No. 959617-38-0

Methyl 2-Chloro-5-fluoro-6-pyrrolidin-1-ylnicotinate

Cat. No. B1399751
M. Wt: 258.67 g/mol
InChI Key: OUQMMXPAAQBHET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-Chloro-5-fluoro-6-pyrrolidin-1-ylnicotinate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceuticals and agrochemicals. This compound is synthesized through a complex process, and its mechanism of action is not yet fully understood. However, the available research suggests that it has significant biochemical and physiological effects that could be beneficial for various applications.

Scientific Research Applications

Aurora Kinase Inhibition

Compounds with similar structural features, such as chloro and fluoro substituents on a pyridine ring, have been investigated for their potential as Aurora kinase inhibitors. Aurora kinases are essential for cell division, and their inhibition can be a strategy for cancer treatment. The presence of pyrrolidine and nicotinate moieties in such compounds could contribute to their binding affinity and specificity toward these kinases (ロバート ヘンリー,ジェームズ, 2006).

5-HT1A Receptor Agonists

Derivatives of 2-pyridinemethylamine, which share some structural similarities with the compound , have shown selective, potent, and orally active agonist activity at 5-HT1A receptors. These receptors play a significant role in regulating mood, anxiety, and cognition, making such compounds potential candidates for the treatment of depressive disorders and anxiety (B. Vacher et al., 1999).

Crystal Structure and Computational Studies

Compounds with pyrrolidine and chloro-fluoro substituents on a pyridine ring have been synthesized and characterized, with their structures confirmed by X-ray diffraction and compared to density functional theory (DFT) calculations. Such studies are fundamental in understanding the physicochemical properties and potential reactivity of novel compounds, which can be crucial for their application in material science or drug design (Li-qun Shen et al., 2012).

properties

IUPAC Name

methyl 2-chloro-5-fluoro-6-pyrrolidin-1-ylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFN2O2/c1-17-11(16)7-6-8(13)10(14-9(7)12)15-4-2-3-5-15/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQMMXPAAQBHET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1Cl)N2CCCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-Chloro-5-fluoro-6-pyrrolidin-1-ylnicotinate

Synthesis routes and methods I

Procedure details

To a solution of 1.5 g of methyl 2,6-dichloro-5-fluoronicotinate in 15 mL of N,N-dimethylformamide, 0.93 mL of triethylamine was added at room temperature, and thereto was dropped 0.56 mL of pyrrolidine. The mixture was stirred at the same temperature for 1 hour, 56 μL of pyrrolidine was further added, and the mixture was stirred for 50 minutes. After leaving overnight, ethyl acetate and water were added to the reaction mixture. The organic layer was separated, and the aqueous layer was extracted with ethyl acetate. The organic layer and the extract were combined, the resultant solution was washed with water and a saturated aqueous sodium chloride solution, and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure to obtain 1.7 g of methyl 2-chloro-5-fluoro-6-(pyrrolidin-1-yl)nicotinate as a white solid.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.93 mL
Type
solvent
Reaction Step One
Quantity
0.56 mL
Type
reactant
Reaction Step Two
Quantity
56 μL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-Chloro-5-fluoro-6-pyrrolidin-1-ylnicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 2-Chloro-5-fluoro-6-pyrrolidin-1-ylnicotinate
Reactant of Route 3
Reactant of Route 3
Methyl 2-Chloro-5-fluoro-6-pyrrolidin-1-ylnicotinate
Reactant of Route 4
Reactant of Route 4
Methyl 2-Chloro-5-fluoro-6-pyrrolidin-1-ylnicotinate
Reactant of Route 5
Reactant of Route 5
Methyl 2-Chloro-5-fluoro-6-pyrrolidin-1-ylnicotinate
Reactant of Route 6
Reactant of Route 6
Methyl 2-Chloro-5-fluoro-6-pyrrolidin-1-ylnicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.